molecular formula C19H19ClN2O B7758239 1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone

1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone

Cat. No.: B7758239
M. Wt: 326.8 g/mol
InChI Key: KMOGKMTVPACMGJ-UHFFFAOYSA-N
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Description

1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,8-dimethylquinoline and 3-aminoacetophenone.

    Condensation Reaction: The 2,8-dimethylquinoline is reacted with 3-aminoacetophenone in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

    Interacting with DNA: The compound may intercalate into DNA, disrupting its function and leading to cell death in cancer cells.

    Modulating Signaling Pathways: It can affect various cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

1-[3-(2,8-Dimethyl-quinolin-4-ylamino)-phenyl]-ethanone can be compared with other quinoline derivatives, such as:

    Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline structure but different substituents.

    Camptothecin: An anticancer agent with a quinoline-based structure, camptothecin has distinct biological activities.

    Quinidine: An antiarrhythmic agent, quinidine shares the quinoline core but has different pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in scientific research and medicine.

Properties

IUPAC Name

1-[3-[(2,8-dimethylquinolin-4-yl)amino]phenyl]ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O.ClH/c1-12-6-4-9-17-18(10-13(2)20-19(12)17)21-16-8-5-7-15(11-16)14(3)22;/h4-11H,1-3H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOGKMTVPACMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)NC3=CC=CC(=C3)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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